molecular formula C15H15N3O4 B5873174 (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2,4-DIMETHOXYBENZOATE

(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2,4-DIMETHOXYBENZOATE

Cat. No.: B5873174
M. Wt: 301.30 g/mol
InChI Key: MJJKZNGPNRBGCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2,4-DIMETHOXYBENZOATE is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridine ring and a dimethoxybenzoate moiety, which contribute to its distinctive chemical properties.

Preparation Methods

The synthesis of (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2,4-DIMETHOXYBENZOATE typically involves the condensation of 3-aminopyridine with 2,4-dimethoxybenzaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2,4-DIMETHOXYBENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2,4-DIMETHOXYBENZOATE involves its interaction with specific molecular targets. It can bind to metal ions, forming stable complexes that can influence various biochemical pathways. Additionally, its interaction with DNA and proteins can modulate cellular processes, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Compared to other similar compounds, (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2,4-DIMETHOXYBENZOATE stands out due to its unique combination of a pyridine ring and a dimethoxybenzoate moiety. Similar compounds include:

  • **(Z)-3-Amino-5-

Properties

IUPAC Name

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2,4-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c1-20-11-5-6-12(13(8-11)21-2)15(19)22-18-14(16)10-4-3-7-17-9-10/h3-9H,1-2H3,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJKZNGPNRBGCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)ON=C(C2=CN=CC=C2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)O/N=C(/C2=CN=CC=C2)\N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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